4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside
Description
Fluorogenic Quantification of Enzymatic Kinetics in Protozoan Encystation
Protozoan parasites like Entamoeba histolytica and Entamoeba invadens rely on chitinases to remodel cyst walls during encystation. 4MU-[GlcNAc]₃ hydrolysis assays revealed that E. invadens chitinase activity increases 12-fold within 24 hours of encystation induction, peaking at 72 hours with a specific activity of 58.0 ± 8.2 μmol/min/mg protein. This activity correlates with transcriptional upregulation of EiCht1 and EiCht4 genes, which encode chitinases with chitin-binding domains (CBDs).
Inhibition studies using the compound 2,6-dichloro-4-[2-(1-piperazinyl)-4-pyridinyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide (D-B-09) demonstrated dose-dependent suppression of Entamoeba chitinase activity (IC₅₀ = 0.6 μM), leading to malformed "pot-like" cyst walls and reduced viability. These findings underscore the substrate’s utility in screening anti-encystation therapeutics.
| Parameter | E. invadens Chitinase | E. histolytica Chitinase |
|---|---|---|
| Optimal pH | 8.0 | 7.0 |
| Temperature Stability | ≤40°C | ≤37°C |
| Specific Activity (μmol/min/mg) | 11.7 ± 5.3 | 58.0 ± 8.2 |
| Inhibitor IC₅₀ (D-B-09) | 0.8 ± 0.2 μM | 2.5 ± 1.3 μM |
Substrate Specificity in Fungal Pathogen Secretomes
Fungal chitinases exhibit distinct substrate preferences depending on their mode of action. The endochitinase MvEChi from Myrothecium verrucaria showed a kcat/Km of 129.83 × 10³ [(g/L)−1 s−1] for 4MU-[GlcNAc]₃, preferentially cleaving chitooligosaccharides with degrees of polymerization (DP) ≥4. In contrast, exochitinases like Aspergillus fumigatus ChiB1 hydrolyze 4MU-[GlcNAc]₃ at rates 3× slower than shorter substrates (e.g., 4MU-[GlcNAc]₂), reflecting evolutionary adaptations to host chitin structures.
Notably, 4MU-[GlcNAc]₃ resistance has emerged in Fusarium graminearum strains with mutated chitin-binding domains, highlighting its role in tracking fungal adaptation.
Longitudinal Monitoring of Chitinolytic Activity in Parasitic Life Cycles
In Plasmodium vivax, 4MU-[GlcNAc]₃ assays quantified ookinete-stage chitinase activity at 25°C, revealing a pH optimum of 7.0 and sensitivity to allosamidin (IC₅₀ = 6 μM). This substrate also enabled real-time monitoring of Helicoverpa armigera chitinase activity during larval-pupal transitions, showing a 4.2-fold increase in activity preceding molting.
| Organism | Developmental Stage | Chitinase Activity (nmol 4-MU/min/mg) |
|---|---|---|
| Plasmodium vivax | Ookinete | 35.3 ± 2.9 |
| Helicoverpa armigera | Late Larval | 129.8 ± 11.4 |
| Entamoeba invadens | Mature Cyst | 58.0 ± 8.2 |
Data compiled from .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGKUQXGBVTRE-JFWBNMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206645 | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53643-13-3 | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Glycosylation
A common approach involves sequential glycosylation reactions using protected GlcNAc monomers. The amino groups of GlcNAc are first acetylated to form N,N',N''-triacetylchitotriose, followed by activation of the anomeric position for coupling with 4-methylumbelliferone. Key steps include:
-
Protection of Amino Groups : Treatment of chitotriose with acetic anhydride in pyridine to acetylate all free amino groups, ensuring stability during subsequent reactions.
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Anomeric Activation : The reducing end of triacetylchitotriose is activated using trichloroacetimidate or thioglycoside methodologies to facilitate glycosidic bond formation.
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Coupling with 4-Methylumbelliferone : The activated sugar donor is reacted with 4-methylumbelliferone in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the beta-glycosidic bond.
Enzymatic Synthesis
Enzymatic methods using glycosyltransferases or glycosynthases offer an alternative to chemical synthesis, enhancing stereoselectivity. For example, beta-N-acetylhexosaminidases can catalyze the transglycosylation of activated GlcNAc donors to 4-methylumbelliferone, though yields may vary depending on enzyme specificity.
Purification and Characterization
Post-synthesis purification is critical to isolate the target compound from byproducts. The following methods are commonly employed:
Column Chromatography
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Size-Exclusion Chromatography : Sephacryl S-100 HR columns (2.6 × 70 cm) equilibrated with imidazole-HCl buffer (pH 7.4) separate the product based on molecular weight, as demonstrated in chitinase purification studies.
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Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve the compound from unreacted starting materials.
Crystallization
Recrystallization from methanol/water mixtures yields white to pale yellow crystals with a melting point of 256–257°C (decomposition).
Physicochemical Properties
The compound’s properties, essential for assay applications, are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₇N₃O₁₈ | |
| Molecular Weight | 785.75 g/mol | |
| Melting Point | 256–257°C (dec.) | |
| Solubility | DMSO (slight), Methanol (slight) | |
| Storage Conditions | 2–8°C, hygroscopic |
Analytical Validation
Kinetic Parameters
Enzymatic hydrolysis studies using lysozyme or chitinases provide insights into substrate efficacy:
Stability Studies
The compound exhibits hygroscopicity, necessitating anhydrous storage. Incubation with metal ions (e.g., Hg²⁺, Ag⁺) or thiol-modifying agents (e.g., p-hydroxymercuribenzoate) significantly inhibits enzymatic hydrolysis, highlighting the importance of purity in assay applications.
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of acetamido groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₃₄H₄₇N₃O₁₈
- CAS Number : 53643-13-3
- Synonyms : 4-Methylumbelliferyl β-D-N,N',N''-triacetylchitotrioside, 4-MEU-triacetyl-chitotrioside.
4-MUTC is characterized by its fluorogenic properties, which allow it to emit fluorescence upon enzymatic hydrolysis. This feature is crucial for its application in enzyme assays.
Enzyme Assays
4-MUTC serves as a substrate for various glycosidases, including:
- Chitinase : Used to measure chitinase activity in biological samples, which is important for understanding chitin metabolism in fungi and insects .
- Chitotriosidase : A specific enzyme that hydrolyzes chitotrioside, making 4-MUTC valuable for studying diseases associated with chitin metabolism, such as Gaucher's disease and other lysosomal storage disorders .
Table 1: Summary of Enzyme Assays Using 4-MUTC
| Enzyme | Application Area | Reference |
|---|---|---|
| Chitinase | Fungal biology | Yang & Hamaguchi (1980) |
| Chitotriosidase | Lysosomal storage disorders | Sigma-Aldrich |
Biochemical Research
The compound is employed in various biochemical studies to explore the role of glycosylation and the metabolism of polysaccharides. Its ability to provide quantitative data through fluorescence makes it a preferred choice in laboratory settings.
Clinical Diagnostics
While primarily used for research purposes, there is potential for 4-MUTC in clinical diagnostics, particularly in the assessment of enzyme levels related to metabolic disorders. Its fluorogenic nature allows for sensitive detection methods which can be adapted for diagnostic assays .
Case Study 1: Detection of Chitinase Activity
In a study by Yang and Hamaguchi (1980), researchers utilized 4-MUTC to assess chitinase activity in various fungal species. The results demonstrated a direct correlation between substrate concentration and fluorescence intensity, validating the use of 4-MUTC as an effective tool for measuring chitinase activity.
Case Study 2: Chitotriosidase Activity in Gaucher's Disease
A recent investigation focused on measuring chitotriosidase levels in patients with Gaucher's disease using 4-MUTC. The study found significantly elevated levels of chitotriosidase in affected individuals compared to healthy controls, highlighting its potential as a biomarker for this condition .
Mechanism of Action
The mechanism of action of “N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The substrate specificity of chitinolytic enzymes depends on the degree of polymerization (DP), acetylation, and substitutions in fluorogenic analogs. Below is a comparative analysis of 4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside (4-MU-ChT) with related compounds:
Key Research Findings
Enzyme Specificity: 4-MU-ChT is cleaved exclusively by endochitinases, while 4-MU-(GlcNAc)₂ is hydrolyzed by exochitinases and hexosaminidases .
Kinetic Parameters :
- Chit36-TA exhibits a K_m of 289 µM for 4-MU-ChT, indicating moderate substrate affinity .
- Chitosanase hydrolyzes (GlcN)₃-UMB with a k_cat of 8.1 × 10⁻⁵ s⁻¹, highlighting its preference for deacetylated substrates .
Buffer and pH Effects :
- Hen egg-white lysozyme (HEWL) activity on 4-MU-ChT peaks in acetate buffer (pH 5.5), while citrate or MOPS buffers reduce activity .
- Self-hydrolysis of 4-MU-ChT occurs above 40°C, limiting high-temperature assays .
Inhibitor Studies :
- Allosamidin (0.01–0.05 µM) inhibits 4-MU-ChT hydrolysis by Haemaphysalis longicollis chitinase, demonstrating competitive inhibition .
Advantages and Limitations
- 4-MU-ChT :
- Thio-Substituted Analogs (Mu-TCT): Advantages: Resistant to hexosaminidases; specificity for bacterial chitodextrinases. Limitations: Limited commercial availability; complex synthesis .
Biological Activity
4-Methylumbelliferyl-N,N',N''-triacetyl-beta-chitotrioside (commonly abbreviated as 4MUTC) is a synthetic fluorogenic substrate primarily used in biochemical assays to measure the activity of chitinase enzymes. This compound has garnered attention due to its applications in various biological and clinical research settings, particularly in the study of lysosomal storage disorders and other conditions associated with chitinase activity.
- Molecular Formula : C34H47N3O18
- Molecular Weight : 785.75 g/mol
- CAS Number : 53643-13-3
- Melting Point : 256-257ºC (decomposes)
4MUTC acts as a fluorogenic substrate for chitinases and chitotriosidases, which are enzymes that hydrolyze chitin, a biopolymer found in the exoskeletons of arthropods and the cell walls of fungi. Upon cleavage by these enzymes, 4MUTC releases the fluorescent moiety 4-methylumbelliferone (4-MU), which can be quantitatively measured. This fluorescence is pH-dependent, with excitation maxima varying between 320 nm and 360 nm depending on the pH level, and an emission maximum around 445 to 455 nm .
Enzymatic Activity Measurement
The primary application of 4MUTC is in the measurement of chitinase activity. It has been successfully utilized in both in vitro and in vivo studies to assess enzyme kinetics and substrate specificity. The compound's ability to produce fluorescence upon enzymatic action allows for sensitive detection methods, making it a valuable tool for researchers studying enzyme dynamics.
Applications in Disease Research
4MUTC has been employed in screening plasma samples for chitotriosidase activity, which is often reduced in lysosomal storage disorders such as Gaucher's disease. Elevated levels of chitotriosidase are associated with various pathological conditions, including inflammation and certain cancers, thus making 4MUTC a potential biomarker for these diseases .
Study on Chitinase Activity
In a study examining the enzymatic activity of chitinases from various sources, researchers utilized 4MUTC to determine the kinetic parameters of these enzymes. The results indicated that different chitinases exhibited varying affinities for the substrate, highlighting the utility of 4MUTC in characterizing enzyme behavior across different biological contexts .
Lysosomal Storage Disorders Screening
Another significant application involved using 4MUTC to evaluate chitotriosidase levels in patients suspected of having lysosomal storage disorders. The study found that patients with Gaucher's disease had significantly elevated chitotriosidase activity compared to healthy controls, demonstrating the compound's potential role as a diagnostic tool .
Research Findings
Q & A
Q. Key Considerations :
- Include a negative control (substrate without enzyme) to account for background fluorescence.
- Use kinetic mode to ensure linearity of fluorescence increase over time .
Advanced Question: How does pH influence the kinetic parameters of lysozyme-mediated hydrolysis of MUTAC?
Methodological Answer :
The pH-dependent hydrolysis of MUTAC by lysozymes (e.g., hen or turkey) is governed by ionization states of catalytic residues (Asp 52, Glu 35). Key steps include:
-
pH Profiling : Perform assays across pH 2–8 (0.1 ionic strength, 42°C) and measure kcat, Km, and kcat/Km.
-
Data Analysis : Use the following pK values for hen lysozyme:
Residue Free Enzyme Nonproductive Complex Productive Complex Asp 52 3.60 3.95 3.60 Glu 35 6.20 6.55 6.20 Asp 101 4.20 3.30 3.95 Source: Yang & Hamaguchi (1980) -
Interpretation : Nonproductive binding (e.g., substrate misalignment) reduces catalytic efficiency at acidic pH due to protonation shifts .
Basic Question: What distinguishes endo- from exo-chitinase activity using MUTAC?
Q. Methodological Answer :
- Endo-Chitinase : Cleaves internal glycosidic bonds, producing shorter oligosaccharides. Incubate MUTAC with enzyme and monitor fluorescence. A rapid increase in 4-MU indicates endo-activity, as the terminal GlcNAc-UMB bond is accessible .
- Exo-Chitinase : Requires sequential cleavage from the non-reducing end. Use 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (shorter substrate) for specificity .
- Validation : Confirm endo-activity via TLC or HPLC to detect intermediate oligomers (e.g., di-N-acetylchitobiose) .
Advanced Question: How to resolve contradictory kinetic data when using MUTAC with chitosanases?
Methodological Answer :
Chitosanases may hydrolyze both the UMB-linked bond and internal GlcN-GlcN bonds in MUTAC derivatives, complicating kinetic analysis. Mitigation strategies include:
- Substrate Modification : Use deacetylated MUTAC (e.g., (GlcN)3-UMB) to restrict hydrolysis to the UMB-linked bond .
- Product Quantification : Combine fluorometry with TLC to differentiate 4-MU release from oligomer cleavage .
- Kinetic Constants : For Streptomyces chitosanase, kcat = 8.1 × 10<sup>−5</sup> s<sup>−1</sup> and Km = 201 µM under optimized conditions (pH 5.0, 37°C) .
Advanced Question: How is MUTAC applied in malaria transmission-blocking studies?
Methodological Answer :
MUTAC is used to screen inhibitors of Plasmodium chitinases (e.g., PfCHT1, PgCHT2), which are critical for mosquito midgut invasion:
- Inhibition Assay : Pre-incubate chitinase with inhibitors (e.g., 1C3 ScFv antibody), then add MUTAC (125 µM final concentration). Monitor fluorescence reduction over 30 minutes .
- Dose-Response : Calculate IC50 values using nonlinear regression (e.g., PfCHT1 inhibition by 1C3 ScFv shows dose-dependent activity) .
Basic Question: What are common pitfalls in fluorometric assays using MUTAC?
Q. Methodological Answer :
- Substrate Solubility : MUTAC has limited water solubility. Use DMSO for stock solutions (≤1% final concentration) .
- Inner Filter Effect : High 4-MU concentrations quench fluorescence. Keep absorbance <0.1 at λex.
- Enzyme Stability : Add protease inhibitors (e.g., PMSF) for crude extracts to prevent enzyme degradation .
Advanced Question: How to adapt MUTAC assays for metagenomic library screening?
Q. Methodological Answer :
- High-Throughput Setup : Use 96-well plates with automated fluorescence readers. Include positive (known chitinase) and negative (heat-inactivated enzyme) controls .
- Substrate Specificity : Combine MUTAC with shorter analogs (e.g., 4-MU-(GlcNAc)2) to differentiate chitotriosidases from hexosaminidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
